1-(2-Hydroxy-6-methylphenyl)ethanone
Overview
Description
1-(2-Hydroxy-6-methylphenyl)ethanone is an organic compound with the molecular formula C9H10O2. It is characterized by a hydroxy group and a methyl group attached to a phenyl ring, with an ethanone group at the para position relative to the hydroxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
1-(2-Hydroxy-6-methylphenyl)ethanone primarily targets enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase. These enzymes play crucial roles in mitigating oxidative damage within cells by converting reactive oxygen species (ROS) into less harmful molecules .
Mode of Action
This compound interacts with its target enzymes by binding to their active sites. This binding enhances the catalytic efficiency of superoxide dismutase and catalase, leading to an increased conversion rate of superoxide radicals and hydrogen peroxide into oxygen and water, respectively. This interaction helps in reducing oxidative stress within the cell .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those involved in the cellular response to oxidative stress. By enhancing the activity of superoxide dismutase and catalase, this compound helps maintain the balance of ROS within the cell. This balance is crucial for preventing cellular damage and maintaining normal cellular functions .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract and is distributed widely throughout the body. It undergoes hepatic metabolism, primarily through conjugation reactions, and is excreted mainly via the renal route. These properties contribute to its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in oxidative stress markers and an improvement in cellular resilience to oxidative damage. This results in enhanced cell survival and function, particularly in tissues prone to oxidative stress, such as the liver and brain .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels can affect the compound’s stability, while higher temperatures may enhance its reactivity. Additionally, the presence of other antioxidants or pro-oxidants in the environment can modulate its effectiveness in reducing oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-6-methylphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 6-methylsalicylic acid ethyl ester with methyl magnesium bromide in the presence of triethylamine and anhydrous toluene. The reaction mixture is cooled to 0°C to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-6-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The ethanone group can be reduced to form secondary alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Secondary alcohols
Substitution: Ether derivatives and amine derivatives
Scientific Research Applications
1-(2-Hydroxy-6-methylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
1-(2-Hydroxy-6-methylphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxy-6-methoxyphenyl)ethanone: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and applications.
1-(2-Hydroxy-4-methoxyphenyl)ethanone:
1-(2-Methylphenyl)ethanone: Lacks the hydroxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-hydroxy-6-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUSOVIZZGBORZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457158 | |
Record name | 2'-Hydroxy-6'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41085-27-2 | |
Record name | 2'-Hydroxy-6'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.